![molecular formula C12H14N4O2 B2514783 N-(吡唑并[1,5-a]嘧啶-6-基)氧杂环己烷-4-甲酰胺 CAS No. 2034504-27-1](/img/structure/B2514783.png)
N-(吡唑并[1,5-a]嘧啶-6-基)氧杂环己烷-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry due to their diverse biological activities. The structure of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide includes a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
科学研究应用
N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying various biological pathways.
Medicine: Due to its biological activities, it is being investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes
作用机制
Target of Action
N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide and its derivatives are part of an enormous family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have been found to inhibit CDK2, a cyclin-dependent kinase . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from G1 to S phase, which is regulated by CDK2 . By inhibiting CDK2, the compound can halt cell cycle progression, leading to cell death or apoptosis .
Result of Action
The inhibition of CDK2 by N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide can lead to significant cytotoxic activities against certain cell lines . For instance, it has been found to show superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
生化分析
Biochemical Properties
The biochemical properties of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide are largely determined by its structural characteristics. The compound’s photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring . These modifications can improve both the absorption and emission behaviors of the compound .
Cellular Effects
N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide has been found to have antitumor effects and other biological activities in a variety of cancer cell lines . The compound’s cytotoxic activities against MCF-7 and HCT-116 cell lines are particularly notable .
Molecular Mechanism
It is known that the compound’s absorption/emission intensities are influenced by the presence of EDGs at position 7 on the fused ring .
Temporal Effects in Laboratory Settings
The compound’s photophysical properties, such as absorption and emission behaviors, can be tuned by modifying the EDGs at position 7 on the fused ring .
Dosage Effects in Animal Models
The effects of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide at different dosages in animal models have not been extensively studied. The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Metabolic Pathways
The compound’s synthesis involves a cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Transport and Distribution
The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .
Subcellular Localization
The compound’s photophysical properties can be tuned by modifying the EDGs at position 7 on the fused ring .
准备方法
The synthesis of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide typically involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
化学反应分析
N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with unique thermal stability .
The uniqueness of N-{pyrazolo[1,5-a]pyrimidin-6-yl}oxane-4-carboxamide lies in its specific structure and the diverse range of applications it offers in various fields of research and industry.
属性
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c17-12(9-2-5-18-6-3-9)15-10-7-13-11-1-4-14-16(11)8-10/h1,4,7-9H,2-3,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEOVLDTXXXPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
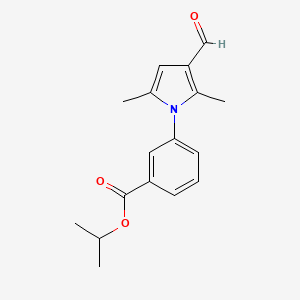
![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)
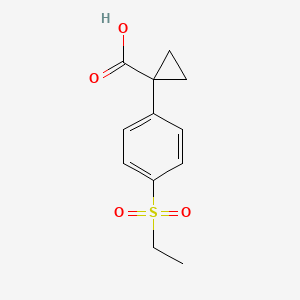
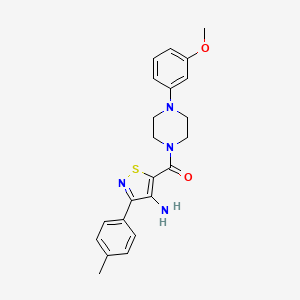
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

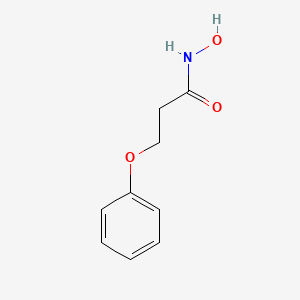
![5-tert-butyl-2-methyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2514715.png)
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)
![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)
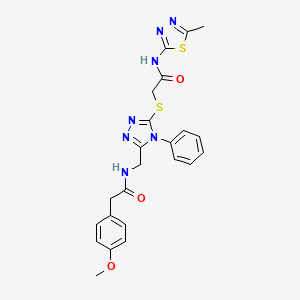

![N-(4-fluorophenyl)-2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514722.png)
